molecular formula C22H18F3N3S B2994173 2-(2,4-Dimethylphenyl)-4-{[3-(trifluoromethyl)benzyl]thio}pyrazolo[1,5-a]pyrazine CAS No. 1223960-48-2

2-(2,4-Dimethylphenyl)-4-{[3-(trifluoromethyl)benzyl]thio}pyrazolo[1,5-a]pyrazine

Cat. No.: B2994173
CAS No.: 1223960-48-2
M. Wt: 413.46
InChI Key: XGNCWCRLXAHSPV-UHFFFAOYSA-N
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Description

2-(2,4-Dimethylphenyl)-4-{[3-(trifluoromethyl)benzyl]thio}pyrazolo[1,5-a]pyrazine is a pyrazolo[1,5-a]pyrazine derivative characterized by a 2,4-dimethylphenyl substituent at position 2 and a thioether-linked 3-(trifluoromethyl)benzyl group at position 2. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thioether linkage may improve binding interactions with biological targets .

Properties

IUPAC Name

2-(2,4-dimethylphenyl)-4-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F3N3S/c1-14-6-7-18(15(2)10-14)19-12-20-21(26-8-9-28(20)27-19)29-13-16-4-3-5-17(11-16)22(23,24)25/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGNCWCRLXAHSPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC(=CC=C4)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2,4-Dimethylphenyl)-4-{[3-(trifluoromethyl)benzyl]thio}pyrazolo[1,5-a]pyrazine , with CAS number 892360-74-6, is a pyrazolo derivative that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C23H19F3N2O3S
  • Molecular Weight : 460.5 g/mol
  • Structure : The compound features a pyrazolo core substituted with a dimethylphenyl group and a trifluoromethylbenzyl thioether.

The biological activity of this compound is primarily linked to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific kinases involved in cancer cell proliferation. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on related pyrazolo derivatives have demonstrated their ability to inhibit B-Raf kinase, a common target in cancer therapy .

Case Studies

  • In Vitro Studies : A study investigating the effects of similar pyrazolo compounds on lung carcinoma (A549) and cervix carcinoma (HeLa) cells showed marked cytotoxicity, suggesting that the thioether substitution may enhance activity against these cell lines .
  • Mechanistic Insights : The mechanism of action appears to involve the inhibition of tubulin polymerization, leading to apoptosis in rapidly dividing cells. This was evidenced by immunostaining techniques that revealed perinuclear localization of the compounds within the cells .

Comparative Analysis with Related Compounds

Compound NameCAS NumberMolecular WeightBiological Activity
This compound892360-74-6460.5 g/molPotential anticancer activity
3-Nitro-4-{[3-(trifluoromethyl)benzyl]-sulfanyl}benzenecarbaldehyde885950-56-1341.31 g/molAnticancer activity against A549
N-(2,4-Dimethylphenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide339027-91-7400.40 g/molCytotoxic effects noted

Comparison with Similar Compounds

Key Observations :

Substituent Effects :

  • Electron-Withdrawing Groups : The 3-trifluoromethylbenzylthio group in the target compound enhances lipophilicity compared to the 3-fluorobenzylthio group in . This difference may influence membrane permeability and target binding.
  • Aromatic vs. Aliphatic Substituents : The partially saturated core in improves aqueous solubility but reduces aromatic stacking interactions compared to the fully aromatic target compound.

The benzylthio group in has been associated with antimicrobial activity, implying that the target compound’s 3-(trifluoromethyl)benzylthio group could be optimized for similar applications.

Synthetic Accessibility: The target compound’s synthesis likely involves a thioether formation step, analogous to methods used for and , where benzyl halides or aldehydes are condensed with thiol-containing intermediates . In contrast, pyrazolo[1,5-a]pyrimidines (e.g., ) are synthesized via cyclocondensation of 5-aminopyrazoles with β-ketoesters, highlighting divergent synthetic routes for related cores.

Research Findings and Trends

  • Antitumor Potential: Pyrazolo-fused heterocycles, including pyrazolo[1,5-a]pyrimidines, show promising antiproliferative activity against cancer cell lines (e.g., HEPG2-1 with IC₅₀ values <5 µM) . The target compound’s trifluoromethyl group may enhance its potency by mimicking bioactive motifs in kinase inhibitors.
  • Neuroactive Applications : Partially saturated analogs like are explored for CNS disorders due to improved blood-brain barrier penetration, whereas the fully aromatic target compound may favor peripheral targets .
  • Structural Optimization : Substituent variation (e.g., 4-methoxy in vs. 2,4-dimethyl in the target compound) allows fine-tuning of electronic and steric properties for target selectivity .

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